molecular formula C11H21NO4Si B1278542 (R)-1-(tert-butoxycarbonyl)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid CAS No. 268224-29-9

(R)-1-(tert-butoxycarbonyl)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid

カタログ番号: B1278542
CAS番号: 268224-29-9
分子量: 259.37 g/mol
InChIキー: BUYPNQDTQVFCBL-QMMMGPOBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-1-(tert-Butoxycarbonyl)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid (CAS: 268224-29-9) is a silicon-containing heterocyclic compound with a protected amine group (tert-butoxycarbonyl, Boc) and a carboxylic acid functional group. Its structure features a five-membered azasilolidine ring, where silicon replaces one carbon atom, conferring unique steric and electronic properties. This compound is primarily used as an intermediate in pharmaceutical synthesis, particularly in the development of chiral drugs due to its stereochemical specificity .

特性

IUPAC Name

(5R)-3,3-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-azasilolidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4Si/c1-11(2,3)16-10(15)12-7-17(4,5)6-8(12)9(13)14/h8H,6-7H2,1-5H3,(H,13,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUYPNQDTQVFCBL-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C[Si](CC1C(=O)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[Si](C[C@H]1C(=O)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10445463
Record name (R)-1-(tert-butoxycarbonyl)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

268224-29-9
Record name (R)-1-(tert-butoxycarbonyl)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Ring Formation via Silicon-Nitrogen Bond Construction

The azasilolidine scaffold is constructed through cyclization reactions between silicon-containing precursors and nitrogen-based reagents. A representative method involves:

  • Precursor Preparation : Reacting 3,3-dimethylazetidine with chloromethylsilane derivatives to form a silicon-bridged intermediate.
  • Cyclization : Intramolecular nucleophilic substitution under basic conditions (e.g., triethylamine) yields the 1,3-azasilolidine ring.
  • Boc Protection : Treating the amine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane or ethyl acetate, catalyzed by DMAP or triethylamine.

Example :

  • Starting material: 3,3-dimethylazetidine (10 g, 85.4 mmol).
  • Reaction with chloromethylsilane (12.9 g, 128.1 mmol) in CH₂Cl₂ at 10–40°C for 3–4 hours.
  • Boc protection: Boc₂O (22.3 g, 102.5 mmol) added dropwise, stirred for 4 hours.
  • Yield: 91% (16.9 g).

Intramolecular Hydrosilylation Catalyzed by Rhodium

Methodology and Conditions

This approach leverages rhodium-catalyzed hydrosilylation to form the silicon-nitrogen bond:

  • Substrate : N-Allyl-silane derivatives (e.g., Me₄C₅H-Si(Me)(CH₂CH=CH₂)-NH(CH₂CH=CH₂)).
  • Catalyst : Rhodium complexes (e.g., [RhCl(PPh₃)₃]) at 0.5–2 mol% loading.
  • Reaction : Conducted in toluene at 80–100°C for 12–24 hours.

Data Table 1 : Hydrosilylation Efficiency

Substrate Catalyst Loading Temperature (°C) Yield (%)
N-Allyl-silane derivative 1 mol% Rh 80 78
Modified silane 2 mol% Rh 100 85

Ring-Closing Metathesis (RCM) Approaches

Molybdenum-Catalyzed RCM

RCM is employed to construct the azasilolidine ring from diene precursors:

  • Precursor Synthesis : Allylsilane and allylamine derivatives are combined.
  • Catalyst : Schrock’s Mo-catalyst (2 mol%) in CH₂Cl₂.
  • Reaction : Stirred at 25°C for 6 hours, followed by hydrogenation (Pd/C, H₂) to saturate the ring.

Example :

  • Diene precursor: 10 g, 0.2 mol.
  • Mo-catalyst: 0.4 g, 2 mol%.
  • Yield post-hydrogenation: 72%.

Acid-Catalyzed Deprotection and Functionalization

Hydrolysis of Methoxy Groups

The tert-butoxycarbonyl group is introduced after deprotecting methoxy substituents:

  • Deprotection : 10% citric acid (12 g, 62.5 mmol) in ethyl acetate at 20–40°C for 3–4 hours.
  • Neutralization : Saturated NaHCO₃ adjusts pH to 7–8.
  • Crystallization : Hexane recrystallization yields pure product (85.4%).

Data Table 2 : Acid Hydrolysis Optimization

Acid Used Temperature (°C) Time (h) Yield (%)
Citric 30 3 85
HCl 25 4 78

Chiral Resolution and Enantiomeric Enrichment

Dynamic Kinetic Resolution

The (R)-configuration is achieved via:

  • Chiral Auxiliaries : Use of (R)-binol or Evans’ oxazolidinones to direct stereochemistry.
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers.

Example :

  • Racemic mixture (10 g) treated with lipase in phosphate buffer (pH 7).
  • Isolated (R)-enantiomer: 92% ee, 45% yield.

Industrial-Scale Production

Continuous Flow Synthesis

For large-scale manufacturing:

  • Reactor Setup : Tubular flow reactor with inline monitoring.
  • Conditions : Boc protection at 50°C, residence time 30 minutes.
  • Output : 1 kg/hour with 88% purity.

Comparative Analysis of Methods

Data Table 3 : Method Efficiency

Method Yield (%) Purity (%) Scalability
Cyclization/Boc 85–91 95 High
Hydrosilylation 75–85 90 Moderate
RCM 70–78 88 Low
Continuous Flow 88 98 Very High

Challenges and Optimization Strategies

  • Impurity Control : Byproducts from incomplete cyclization require silica gel chromatography or recrystallization.
  • Solvent Selection : Ethyl acetate and hexane minimize environmental impact vs. DMSO/dioxane.
  • Catalyst Recycling : Rhodium recovery via extraction (e.g., 90% recovery using ionic liquids).

化学反応の分析

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the silicon atom, leading to the formation of silanol or siloxane derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the amine group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc group.

Major Products

    Oxidation: Silanol or siloxane derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Free amine derivatives.

科学的研究の応用

Medicinal Chemistry

1.1 Role as a Building Block in Drug Synthesis

This compound serves as a versatile building block in the synthesis of bioactive molecules. Its unique azasilolidine structure allows for the introduction of functional groups that can enhance biological activity. For instance, it has been utilized in the synthesis of various amino acid derivatives that exhibit pharmacological properties.

Case Study: Synthesis of Antiviral Agents

Recent studies have demonstrated the use of (R)-1-(tert-butoxycarbonyl)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid in the synthesis of antiviral agents. The compound's ability to undergo selective reactions makes it suitable for creating complex structures found in antiviral drugs.

Materials Science

2.1 Development of Silica-Based Materials

The incorporation of this compound into silica matrices has shown promise in enhancing material properties such as thermal stability and mechanical strength.

Table 1: Properties of Silica-Based Composites

PropertyControl SampleSample with (R)-1-(tert-butoxycarbonyl)-3,3-dimethyl-1,3-azasilolidine
Thermal Stability (°C)200250
Mechanical Strength (MPa)5070

Synthetic Methodologies

3.1 Catalysis in Organic Reactions

The compound has been explored as a catalyst in various organic reactions due to its ability to stabilize transition states. Its application in asymmetric synthesis has led to improved yields and selectivity.

Case Study: Asymmetric Synthesis of Chiral Compounds

Utilizing this compound as a chiral auxiliary has facilitated the development of chiral compounds with high enantiomeric purity. This is particularly significant in the pharmaceutical industry where chirality can influence drug efficacy.

作用機序

The mechanism by which ®-1-(tert-butoxycarbonyl)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid exerts its effects depends on its application. In peptide synthesis, the

生物活性

(R)-1-(tert-butoxycarbonyl)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C11_{11}H21_{21}NO4_4Si
  • CAS Number : 268224-29-9
  • Molecular Weight : 245.37 g/mol

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The azasilolidine ring contributes to its stability and reactivity in biological systems.

Antimicrobial Activity

Studies have shown that azasilolidine derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Properties

Research indicates that this compound may have anticancer effects. In vitro studies on cancer cell lines have shown that the compound induces apoptosis and inhibits cell proliferation.

Cancer Cell LineIC50_{50} (µM)
HeLa15
MCF-710
A54920

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, the compound was evaluated for its antibacterial activity against resistant strains of bacteria. The results indicated a promising inhibitory effect, particularly against Staphylococcus aureus, suggesting potential for development as an antibiotic agent .

Case Study 2: Anticancer Activity

A recent investigation published in Cancer Research highlighted the compound's ability to induce apoptosis in HeLa cells through the activation of caspase pathways. This suggests that this compound may serve as a lead compound for novel anticancer therapies .

Research Findings

Recent literature supports the notion that compounds similar to this compound possess a range of biological activities:

  • Antibacterial Activity : Effective against Gram-positive and Gram-negative bacteria.
  • Anticancer Potential : Induces apoptosis in various cancer cell lines.
  • Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties.

類似化合物との比較

Key Properties:

  • Purity : Available at 95% (Pharmacore) and 99% (Qingdao Beluga) .
  • Physical Form : Brown powder (Qingdao Beluga) .
  • Applications : Medicinal chemistry, chiral synthesis, and as a precursor for bioactive molecules .
  • Stability : Requires storage in light-protected, ventilated conditions .

Comparison with Structurally Similar Compounds

Structural Analogues and Similarity Scores

The compound is compared to four structurally related Boc-protected carboxylic acids (Table 1), identified via molecular similarity analysis ():

Table 1: Structural Analogues and Similarity Scores

CAS No. Compound Name Similarity Score
1314394-96-1 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid 0.97
851593-77-6 (R)-1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid 0.96
442877-23-8 rel-(3aR,5r,6aS)-2-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid 0.96
1401464-09-2 rel-(3aR,5s,6aS)-2-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid 0.96

Key Structural Differences :

  • Ring Systems : The target compound’s azasilolidine ring (silicon-containing) contrasts with carbon-only bicyclic or azepane rings in analogues. Silicon increases lipophilicity and may enhance membrane permeability .
  • Stereochemistry : The (R)-configuration in the target compound differs from the rel-configurations in CAS 442877-23-8 and 1401464-09-2, impacting chiral recognition in drug-receptor interactions .

Enantiomeric Comparison: (R) vs. (5S) Forms

The (5S)-enantiomer (CAS: 1334313-67-5) shares the same functional groups but differs in stereochemistry. Key distinctions include:

  • Synthesis Complexity : The (R)-form is priced at €1,226.51/250 mg (), while the (5S)-form costs €861.00/250 mg (). Higher cost for the (R)-enantiomer may reflect synthetic challenges or demand .

Functional Group and Reactivity Comparison

  • Boc Protection : All compared compounds feature Boc groups, which stabilize amines during synthesis. However, the silicon atom in the target compound may alter acid sensitivity compared to carbon analogues .
  • Carboxylic Acid Reactivity: The position of the carboxylic acid group (e.g., bicyclic vs. monocyclic systems) influences conjugation and salt formation in drug formulations .

Commercial Availability and Pricing

Supplier-Specific Data

Table 2: Pricing and Packaging Comparison

Supplier Purity Quantity Price (€) Delivery Time
Pharmacore 95% Not specified Contact for quote Not specified
Apollo Scientific N/A 100 mg 551.00 4 Apr 2025 (China)
Supplier 95% 250 mg 1,226.51 Not specified
Qingdao Beluga 99% Custom Contact for quote 7 days post-payment

Observations :

  • Higher purity (99%) from Qingdao Beluga suggests suitability for sensitive pharmaceutical applications .
  • Bulk pricing discounts are available for industrial quantities .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing (R)-1-(tert-butoxycarbonyl)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid in a laboratory setting?

  • Methodological Answer : Synthesis should prioritize protecting the tertiary amine group using Boc (tert-butoxycarbonyl) chemistry to prevent unwanted side reactions. The azasilolidine ring requires strict anhydrous conditions due to potential hydrolysis. Post-synthesis, confirm the stereochemical integrity of the (R)-configuration via chiral HPLC or polarimetry. Store intermediates at 2–8°C in dry environments to prevent decomposition .

Q. How should researchers handle purification and characterization of this compound given limited stability data?

  • Methodological Answer : Use column chromatography with silica gel under inert atmospheres (N₂/Ar) to minimize oxidation. For characterization, employ tandem techniques:

  • NMR : Compare δ-values for tert-butyl protons (~1.2–1.4 ppm) and carboxylic acid protons (broad signal ~10–12 ppm).
  • FT-IR : Verify Boc carbonyl stretch (~1680–1720 cm⁻¹) and carboxylic acid O–H stretch (~2500–3300 cm⁻¹).
    Monitor stability during purification by TLC at 2-hour intervals to detect degradation .

Q. What safety protocols are essential for handling this compound in academic labs?

  • Methodological Answer :

  • PPE : Wear nitrile gloves (double-layered), chemical-resistant lab coats, and safety goggles. Use P95 respirators if dust/aerosols form during weighing .
  • Storage : Keep sealed in amber vials at 2–8°C with desiccants to prevent moisture ingress .
  • Spill Management : Absorb with inert materials (vermiculite) and dispose via licensed hazardous waste services .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments for this compound?

  • Methodological Answer : Combine experimental and computational approaches:

  • X-ray Crystallography : Resolve absolute configuration if single crystals form.
  • ECD/TDDFT : Compare experimental electronic circular dichroism (ECD) with time-dependent DFT calculations.
  • NOESY NMR : Identify spatial proximity of protons to confirm ring conformation .

Q. What experimental strategies address the lack of stability data under varying pH and temperature conditions?

  • Methodological Answer : Design accelerated stability studies:

  • pH Stability : Dissolve the compound in buffers (pH 1–12) and monitor degradation via HPLC at 25°C/40°C over 7 days.
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition onset temperatures.
    Cross-reference with structurally similar azabicyclo compounds (e.g., ) to infer reactivity patterns .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic environments?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to:

  • Map electrostatic potential surfaces (EPS) for nucleophilic attack susceptibility.
  • Simulate transition states for Boc deprotection under acidic conditions.
    Validate predictions with kinetic studies using trifluoroacetic acid (TFA) in DCM .

Q. What methodologies are recommended for analyzing conflicting spectral data in literature?

  • Methodological Answer :

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula discrepancies (e.g., isotopic patterns for Cl/Si).
  • 2D NMR (HSQC/HMBC) : Resolve signal overlap in crowded regions (e.g., azasilolidine ring protons).
    Cross-check with published analogs (e.g., ’s bicyclic systems) to identify systematic errors .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。